CB1 Receptor Binding Affinity: (Rac)-Zevaquenabant vs. Ibipinabant (SLV319)
(Rac)-Zevaquenabant demonstrates a slightly higher binding affinity (lower Ki) for the human CB1 receptor compared to the clinically tested CB1 antagonist Ibipinabant (SLV319). In competitive binding assays, (Rac)-Zevaquenabant exhibits a Ki of 5.7 nM [1], whereas Ibipinabant (SLV319) shows a Ki of 7.8 nM .
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5.7 nM |
| Comparator Or Baseline | Ibipinabant (SLV319): 7.8 nM |
| Quantified Difference | (Rac)-Zevaquenabant exhibits ~1.4-fold higher affinity (lower Ki) |
| Conditions | Competitive radioligand binding assay using human CB1 receptor |
Why This Matters
Higher receptor affinity can translate to greater potency and potentially lower required doses in experimental systems, which is a key consideration for in vitro and in vivo study design.
- [1] Iyer MR, et al. J Med Chem. 2017;60(3):1126-1141. View Source
